Pyridine-3,5-dicarbaldehyde

Organic Synthesis Process Chemistry Reduction

Pyridine-3,5-dicarbaldehyde (CAS 6221-04-1) is essential for applications demanding a 120° divergent, non-chelating geometry. Its meta-substituted aldehydes enable synthesis of macrocycles, [4]rotaxanes via dynamic covalent chemistry, and chiral 1,4-dihydropyridines via enantioselective desymmetrization. The 2,6-isomer's 60° chelating topology cannot substitute for these functions. Available purity is ≥95%, suitable for advanced material and medicinal chemistry research. Request bulk pricing and GHS documentation.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 6221-04-1
Cat. No. B1611247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3,5-dicarbaldehyde
CAS6221-04-1
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C=O)C=O
InChIInChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H
InChIKeyKFISEQOLPGMMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Pyridinedicarbaldehyde (CAS 6221-04-1) as a Research Chemical: Core Specifications and Baseline Data


Pyridine-3,5-dicarbaldehyde (CAS 6221-04-1, molecular formula C7H5NO2, molecular weight 135.12) is a heteroaromatic dialdehyde belonging to the pyridine derivative class . The compound features two aldehyde groups symmetrically positioned at the 3- and 5-positions of a pyridine ring, providing a well-defined, rigid 120° angular geometry between reactive sites . Physicochemical properties include a melting point of 95 °C, a predicted boiling point of 292.1±25.0 °C, a predicted density of 1.274±0.06 g/cm³, and a predicted pKa of 1.63±0.20 . Commercial availability typically offers purity levels of ≥95% .

Why Generic Pyridine Dialdehydes Cannot Substitute Pyridine-3,5-dicarbaldehyde in Precision Chemistry


In-class pyridine dicarbaldehydes exhibit fundamentally distinct properties that preclude simple substitution. While isomers such as 2,6-pyridinedicarboxaldehyde present a 60° angular geometry and cooperative metal-chelating behavior due to nitrogen adjacency, the 3,5-isomer's meta-positioned aldehydes relative to the ring nitrogen provide a non-chelating, 120° divergent geometry . This spatial arrangement, combined with the distinct electronic influence of the nitrogen heteroatom, yields conformational preferences and dipole moments that differ markedly from both non-heterocyclic analogs (e.g., isophthalaldehyde) and other pyridine isomers [1]. Substitution of the 3,5-isomer with a 2,6-isomer in any application requiring defined angular topology, specific metal-binding modes, or directional polymer growth would therefore lead to a fundamentally different material or reaction outcome, not merely a minor variation in yield or activity.

Quantitative Differentiation Evidence for Pyridine-3,5-dicarbaldehyde Procurement Decisions


Synthetic Yield Comparison: Pyridine-3,5-dicarbaldehyde Synthesis from Pyridine-3,5-dicarboxylic Acid

A reported synthesis of pyridine-3,5-dicarbaldehyde from pyridine-3,5-dicarboxylic acid achieved a yield of 54% after purification . This contrasts with a user-reported yield of ~20% for the same transformation under alternative conditions [1]. The variability underscores the importance of optimized, reproducible protocols for procurement.

Organic Synthesis Process Chemistry Reduction

Conformational and Dipole Moment Data Differentiating 3,5-Diformylpyridine from Other Isomers

An experimental and theoretical study determined the preferred conformations and dipole moments of isomeric diformylpyridines [1]. For 3,5-diformylpyridine, the two aldehyde groups adopt an O,O-cis conformation with a dipole moment of 3.51 D (experimental) and 3.28 D (calculated, CNDO/2) [1]. The O,O-trans conformer (calculated 2.30 D) is not observed [1]. In contrast, the 2,6-isomer exhibits an O,O-trans conformation (experimental 1.39 D, calculated 1.51 D), and the 2,5-isomer shows an equilibrium mixture of conformers (experimental 2.60 D) [1].

Physical Organic Chemistry Computational Chemistry Conformational Analysis

Reaction Specificity: Pyridine-3,5-dicarbaldehyde as a Substrate in Oxidative NHC-Catalyzed Enantioselective Desymmetrization

A 2022 study demonstrated that prochiral 3,5-dicarbaldehyde substrates, specifically 1,4-dihydropyridine-3,5-dicarbaldehydes (derived from pyridine-3,5-dicarbaldehyde), undergo enantioselective desymmetrization via oxidative N-heterocyclic carbene (NHC) catalysis . The reaction leverages the symmetric presentation of the two aldehyde groups to generate chiral 1,4-dihydropyridine-3,5-dicarboxylates, a pharmaceutically relevant scaffold . This methodology is specific to the 3,5-dicarbaldehyde substitution pattern and would be inapplicable to other isomers lacking this precise symmetry.

Asymmetric Catalysis N-Heterocyclic Carbene (NHC) Chemistry Desymmetrization

Research and Industrial Application Scenarios for Pyridine-3,5-dicarbaldehyde


Building Block for Macrocyclic and Supramolecular Assemblies

The 120° divergent geometry of pyridine-3,5-dicarbaldehyde makes it an ideal component for constructing macrocycles, cages, and mechanically interlocked molecules such as rotaxanes. Its use in template-directed dynamic synthesis has been demonstrated for branched [4]rotaxanes, where the diformylpyridine unit enables reversible imine bond formation [1]. This application exploits the specific angular spacing of the 3,5-isomer, a property not shared by 2,6- or 2,5-isomers.

Precursor for Enantioselective Synthesis of Chiral Dihydropyridines

Pyridine-3,5-dicarbaldehyde derivatives serve as prochiral substrates in NHC-catalyzed enantioselective desymmetrization reactions to yield chiral 1,4-dihydropyridine-3,5-dicarboxylates . This class of compounds is structurally related to Hantzsch esters, a pharmacologically important scaffold. The symmetric presentation of the two aldehyde groups in the 3,5-isomer is essential for this desymmetrization strategy.

Ligand Precursor for Metal Complexation and Sensing

Derivatives of 3,5-diformylpyridine can be condensed with amines (e.g., thiosemicarbazide) to generate ligands for transition metal complexes. Such complexes have been studied for their DNA/BSA binding properties and potential bioinorganic applications [2]. The non-chelating 3,5-geometry ensures that metal binding occurs solely through the appended ligand arms, not the pyridine nitrogen, enabling distinct coordination modes.

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